TL13-112

Description

Properties

IUPAC Name |

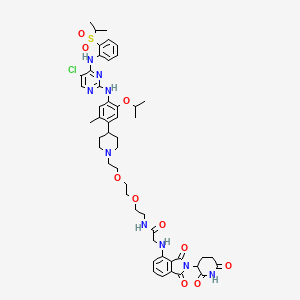

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H60ClN9O10S/c1-29(2)69-40-26-34(31(5)25-38(40)55-49-53-27-35(50)45(57-49)54-36-10-6-7-12-41(36)70(65,66)30(3)4)32-15-18-58(19-16-32)20-22-68-24-23-67-21-17-51-43(61)28-52-37-11-8-9-33-44(37)48(64)59(47(33)63)39-13-14-42(60)56-46(39)62/h6-12,25-27,29-30,32,39,52H,13-24,28H2,1-5H3,(H,51,61)(H,56,60,62)(H2,53,54,55,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRQUXILNXIWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)CCOCCOCCNC(=O)CNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H60ClN9O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1002.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of TL13-112: A Potent ALK-Targeting PROTAC

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of TL13-112, a potent and selective Anaplastic Lymphoma Kinase (ALK) degrader. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal translocations, acts as an oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2] While small-molecule ALK inhibitors have shown clinical efficacy, the development of resistance remains a significant challenge.[1] Proteolysis-targeting chimeras (PROTACs) offer a promising alternative therapeutic strategy by inducing the degradation of target proteins through the ubiquitin-proteasome system.[3]

This compound is a PROTAC designed to specifically target ALK for degradation.[4][5] It is a heterobifunctional molecule composed of the ALK inhibitor Ceritinib linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), which is derived from Pomalidomide.[4][5] This design facilitates the formation of a ternary complex between ALK, this compound, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of ALK.

Discovery and Rationale

The development of this compound was based on the strategy of conjugating a known high-affinity ALK inhibitor with a well-characterized E3 ligase ligand.[4] Ceritinib was chosen as the ALK-binding moiety due to its high potency.[4] Pomalidomide was selected as the CRBN ligand to hijack the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[4] The linker connecting these two components was optimized to ensure the productive formation of the ternary complex.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting with the synthesis of the linker and its subsequent conjugation to the Ceritinib and Pomalidomide moieties. The general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of Powell CE, et al. J Med Chem. 2018;61(9):4249-4255.[4]

Caption: Simplified workflow for the synthesis of this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value (nM) | Reference |

| IC50 (ALK activity) | - | 0.14 | [4] |

| DC50 (ALK degradation) | H3122 | 10 | [4] |

| Karpas 299 | 40 | [4] | |

| IC50 (Cereblon binding) | - | 2400 | [4] |

Table 2: Off-Target Kinase Degradation by this compound

| Kinase | IC50 (nM) | Reference |

| Aurora A | 8550 | [4] |

| FER | 42.4 | [4] |

| PTK2 | 25.4 | [4] |

| RPS6KA1 | 677 | [4] |

Mechanism of Action and Signaling Pathways

This compound induces the degradation of ALK through the ubiquitin-proteasome pathway. The proposed mechanism involves the formation of a ternary complex between ALK, this compound, and the E3 ligase Cereblon. This proximity induces the poly-ubiquitination of ALK, marking it for degradation by the 26S proteasome.

Caption: Signaling pathway of this compound-induced ALK degradation.

The degradation of ALK by this compound leads to the inhibition of downstream signaling pathways, including the phosphorylation of STAT3.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are adapted from the supplementary information of Powell CE, et al. J Med Chem. 2018;61(9):4249-4255.[4]

Cell Culture

-

Cell Lines: H3122 (NSCLC) and Karpas 299 (ALCL) cells were used.

-

Media: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for ALK Degradation

Caption: Experimental workflow for Western Blot analysis.

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the indicated times (e.g., 16 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ALK and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Conclusion

This compound is a potent and selective ALK-degrading PROTAC that demonstrates significant anti-proliferative activity in ALK-positive cancer cell lines.[4] Its mechanism of action, involving the recruitment of the E3 ligase Cereblon to induce ALK degradation, represents a promising therapeutic strategy to overcome resistance to traditional ALK inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PROTACs and Targeted Protein Degradation for Treating ALK-Mediated Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

TL13-112 PROTAC: A Technical Guide to Structure, Function, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth overview of TL13-112, a potent and selective PROTAC designed to target and degrade the Anaplastic Lymphoma Kinase (ALK) protein. ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, drives the growth of various cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). This compound offers a promising strategy to overcome the limitations of traditional kinase inhibitors by inducing the complete removal of the ALK protein from the cell.

Core Components and Structure of this compound

This compound is a heterobifunctional molecule meticulously designed and synthesized to bridge the ALK protein and the E3 ubiquitin ligase machinery. It is comprised of three key components: a ligand that binds to the target protein (ALK), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a chemical linker that connects these two ligands.[1][2][3]

-

Target Ligand (Warhead): Ceritinib is utilized as the targeting ligand for the ALK protein.[1][2] Ceritinib is a potent and selective ATP-competitive inhibitor of ALK, ensuring the specific recruitment of the ALK kinase to the PROTAC complex.

-

E3 Ligase Ligand (Recruiter): Pomalidomide serves as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By binding to Cereblon, this compound hijacks the CRL4-CRBN complex, a key component of the ubiquitin-proteasome system.

-

Linker: A flexible polyethylene glycol (PEG)-based linker connects Ceritinib and Pomalidomide. The linker's length and composition are critical for optimal ternary complex formation between ALK, this compound, and Cereblon, which is essential for efficient ubiquitination and subsequent degradation.

The chemical structure of this compound is systematically designed to facilitate this tripartite interaction, leading to the targeted degradation of the ALK protein.

Caption: Molecular components of the this compound PROTAC.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound operates through a catalytic mechanism to induce the degradation of the ALK protein. The process begins with the simultaneous binding of this compound to both the ALK protein and the Cereblon E3 ligase, forming a ternary complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the ALK protein. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle. This catalytic nature allows for the degradation of multiple ALK protein molecules by a single PROTAC molecule.

Caption: Mechanism of ALK protein degradation induced by this compound.

Quantitative Performance Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency in degrading ALK and inhibiting its function. The following table summarizes key performance metrics.

| Parameter | Value | Cell Line(s) | Description |

| ALK IC50 | 0.14 nM | - | Concentration for 50% inhibition of ALK kinase activity. |

| Cereblon IC50 | 2.4 µM | - | Concentration for 50% binding to Cereblon. |

| DC50 | 10 nM | H3122 | Concentration for 50% degradation of ALK protein.[2][3] |

| DC50 | 40 nM | Karpas 299 | Concentration for 50% degradation of ALK protein.[2][3] |

| Dmax | >99% | H3122 | Maximum degradation of ALK protein achieved. |

| Time to Dmax | 16 hours | H3122, Karpas 299 | Time to reach maximum ALK protein degradation.[2][3] |

Experimental Protocols

Determination of DC50 by Western Blotting

This protocol outlines the general procedure for determining the half-maximal degradation concentration (DC50) of this compound.

1. Cell Culture and Treatment:

-

Culture H3122 or Karpas 299 cells in appropriate media and conditions until they reach 70-80% confluency.

-

Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 1000 nM. Include a vehicle control (DMSO).

-

Treat the cells with the different concentrations of this compound for 16 hours.

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples for electrophoresis by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ALK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

4. Data Analysis:

-

Quantify the band intensities for ALK and the loading control using image analysis software.

-

Normalize the ALK band intensity to the corresponding loading control band intensity for each sample.

-

Express the normalized ALK levels as a percentage of the vehicle-treated control.

-

Plot the percentage of remaining ALK protein against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the DC50 value.

Caption: Experimental workflow for DC50 determination by Western Blot.

ALK Signaling Pathways and Impact of this compound

Constitutively active ALK fusion proteins drive oncogenesis by activating several downstream signaling pathways that promote cell proliferation, survival, and invasion. The primary pathways include:

-

PI3K/AKT/mTOR Pathway: Promotes cell growth and survival.

-

RAS/MEK/ERK Pathway: Stimulates cell proliferation.

-

JAK/STAT Pathway: Regulates gene expression involved in cell survival and proliferation.

By inducing the degradation of ALK, this compound effectively shuts down these oncogenic signaling cascades, leading to the inhibition of tumor growth.

Caption: ALK signaling pathways and the inhibitory effect of this compound.

References

- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Cereblon in TL13-112-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins. TL13-112 is a potent and selective PROTAC designed to degrade Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.[1][2] This guide provides an in-depth technical overview of the mechanism of this compound, with a specific focus on the indispensable role of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).

Core Mechanism: Hijacking the CRL4-CRBN E3 Ligase Complex

The fundamental mechanism of this compound revolves around its ability to function as a molecular bridge, inducing proximity between ALK and Cereblon. This compound is composed of two distinct ligands connected by a linker: a ligand that binds to ALK (derived from the ALK inhibitor Ceritinib) and a ligand that binds to Cereblon (derived from the immunomodulatory drug Pomalidomide).[3][4]

The process unfolds in a catalytic cycle:

-

Ternary Complex Formation: this compound simultaneously binds to ALK and the Cereblon (CRBN) protein. This forms a key ternary complex: ALK–this compound–CRBN.[5]

-

Ubiquitination: CRBN is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, which also includes DDB1, CUL4A, and RBX1.[6][7] The formation of the ternary complex brings ALK into close proximity to this E3 ligase machinery. The complex then facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the ALK protein.

-

Proteasomal Degradation: The polyubiquitinated ALK protein is now marked for destruction. It is recognized and subsequently degraded by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.[6]

-

Catalytic Cycle: After inducing ubiquitination, this compound is released and can proceed to bind to another ALK protein, initiating a new cycle of degradation. This catalytic nature allows substoichiometric amounts of the PROTAC to achieve significant degradation of the target protein.

This CRBN-dependent mechanism is the cornerstone of this compound's activity. The presence and engagement of Cereblon are absolutely required for the degradation of its targets.

Data Presentation

The efficacy, potency, and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell Line | Notes |

| ALK Inhibition (IC₅₀) | 0.14 nM | N/A | Biochemical assay measuring the inhibition of ALK kinase activity.[1][3] |

| ALK Degradation (DC₅₀) | 10 nM | H3122 | DC₅₀ is the concentration required to induce 50% degradation of the target protein.[1][3][4] |

| ALK Degradation (DC₅₀) | 40 nM | Karpas 299 | Demonstrates potent degradation in a different ALK-positive cell line.[1][3][4] |

| Time to Onset of Degradation | 4 hours | H3122 | The point at which ALK degradation is first observed.[1][3] |

| Time to Onset of Degradation | 8 hours | Karpas 299 | Onset can vary between cell lines.[1][3] |

| Time to Maximum Degradation | 16 hours | H3122 & Karpas 299 | The time point at which the most significant reduction in ALK levels is achieved.[1][3][4] |

Table 2: Binding Affinity and Off-Target Degradation of this compound

| Parameter | Target | Value | Notes |

| Binding Affinity (IC₅₀) | Cereblon (CRBN) | 2.4 µM | Measures the concentration of this compound required to displace 50% of a known ligand from Cereblon.[3] |

| Inhibition (IC₅₀) | PTK2 | 25.4 nM | This compound shows activity against other kinases.[1][3] |

| Inhibition (IC₅₀) | FER | 42.4 nM | [1][3] |

| Inhibition (IC₅₀) | RPS6KA1 | 677 nM | [1][3] |

| Inhibition (IC₅₀) | Aurora A | 8550 nM | [1][3] |

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed.

Caption: Mechanism of this compound mediated ALK degradation via CRBN.

Caption: Experimental workflow for Western Blot analysis.

Caption: Logical dependence of ALK degradation on Cereblon.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize CRBN-dependent degraders like this compound.

Cell Culture and Treatment

-

Cell Lines: ALK-positive cell lines such as H3122 (non-small-cell lung cancer) and Karpas 299 (anaplastic large-cell lymphoma) are commonly used.[1][3]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: this compound is reconstituted in DMSO to create a stock solution.[8] For experiments, cells are seeded in plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound or DMSO as a vehicle control. Treatment durations typically range from 4 to 24 hours.

Western Blotting for Protein Degradation Assessment

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are incubated on ice and then centrifuged to pellet cell debris.

-

Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded and separated by SDS-PAGE, then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-ALK, anti-PTK2) and a loading control (e.g., anti-GAPDH, anti-β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Confirmation of Cereblon-Dependent Mechanism

-

CRBN Knockout/Knockdown: To definitively prove the role of Cereblon, experiments can be performed in cells where the CRBN gene has been knocked out (using CRISPR-Cas9) or its expression is knocked down (using shRNA or siRNA). In these CRBN-deficient cells, this compound should fail to induce ALK degradation.

-

Competitive Inhibition: Pre-treatment of cells with a high concentration of a Cereblon-binding agent (like Pomalidomide or Thalidomide) can saturate the CRBN binding pocket. Subsequent treatment with this compound should result in significantly reduced ALK degradation, as this compound cannot efficiently engage with the occupied CRBN.[9]

In Vitro Ubiquitination Assay

-

Objective: To demonstrate that this compound directly promotes the ubiquitination of ALK by the CRL4-CRBN complex in a cell-free system.

-

Reagents: Recombinant human ALK (kinase domain), E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and purified CRL4-CRBN complex.

-

Procedure: The components are combined in an assay buffer. The reaction is initiated by adding ATP and this compound (or DMSO control). The mixture is incubated at 37°C for a set time (e.g., 60-120 minutes). The reaction is then stopped by adding SDS-PAGE loading buffer.

-

Analysis: The reaction products are analyzed by Western blot using an anti-ALK antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated ALK will be visible in the presence of this compound, but not in the control lanes.

Conclusion

This compound exemplifies the power and precision of targeted protein degradation. Its mechanism is critically dependent on the E3 ubiquitin ligase substrate receptor, Cereblon. By acting as a high-affinity linker between ALK and CRBN, this compound co-opts the cell's natural protein degradation machinery to eliminate its target. The formation of the ternary complex is the pivotal event that triggers the ubiquitination and subsequent proteasomal destruction of ALK. Understanding this CRBN-mediated pathway is essential for the rational design of new degraders, the interpretation of experimental data, and the development of next-generation therapeutics aimed at overcoming cancer and other diseases.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TL 13-112 | Active Degraders | Tocris Bioscience [tocris.com]

- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Off-Target Kinase Effects of TL13-112

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of TL13-112, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK). While highly effective against its intended target, a thorough understanding of its interactions with other kinases is crucial for its development as a therapeutic agent. This document outlines the quantitative data on its off-target profile, details the experimental protocols used for these assessments, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional molecule that induces the degradation of ALK, a receptor tyrosine kinase implicated in various cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2][3] It is composed of a ligand that binds to ALK (derived from the inhibitor Ceritinib) and another ligand for the E3 ubiquitin ligase Cereblon (derived from Pomalidomide), joined by a chemical linker.[4][5] This dual binding brings ALK into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] While this compound is highly potent against ALK, it also induces the degradation of several other kinases, an important consideration for its clinical development and potential side effects.[4][6]

Quantitative Assessment of Off-Target Effects

The selectivity of this compound has been evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency against its primary target, ALK, and its known off-target kinases.

Table 1: Biochemical Inhibition of Kinase Activity (IC50)

| Target Kinase | IC50 (nM) | Description |

| ALK (Primary Target) | 0.14 - 0.60 | Potent inhibition of ALK enzymatic activity.[1][3][4][7][8] |

| PTK2 (FAK) | 25.4 | Significant off-target inhibition.[1][4][8] |

| FER | 42.4 | Significant off-target inhibition.[1][4][8] |

| RPS6KA1 (p90RSK) | 677 | Moderate off-target inhibition.[1][4][8] |

| Aurora A | 8550 | Weak off-target inhibition.[1][4][8] |

| Cereblon (E3 Ligase) | 2400 | Binding affinity to the recruited E3 ligase.[4] |

Table 2: Cellular Degradation Potency (DC50)

| Target Kinase | Cell Line | DC50 (nM) | Description |

| ALK (Primary Target) | H3122 | 10 | Potent degradation in an ALK-positive NSCLC cell line.[1][4][8][9] |

| ALK (Primary Target) | Karpas 299 | 40 | Potent degradation in an ALK-positive ALCL cell line.[1][4][8][9] |

| ALK (Primary Target) | Kelly | 50 | Potent degradation in a neuroblastoma cell line.[2] |

| PTK2, FER, Aurora A, RPS6KA1 | H3122, Karpas 299, Kelly | Not Quantified | Dose-dependent degradation observed.[4][7] |

Experimental Protocols

The identification and quantification of this compound's off-target effects rely on a combination of proteomic, biochemical, and cellular methodologies.

3.1 Kinase Inhibition Assay (LANCE Activity Assay)

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of a kinase.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by the kinase.

-

Methodology:

-

The kinase of interest (e.g., ALK) is incubated with a generic biotinylated peptide substrate and ATP in the presence of varying concentrations of this compound.

-

After the reaction, a europium-labeled anti-phospho-specific antibody is added, which binds to the phosphorylated substrate.

-

Streptavidin-allophycocyanin (SA-APC) is then added, which binds to the biotinylated substrate.

-

If phosphorylation has occurred, the europium and APC are brought into close proximity, allowing for FRET upon excitation at 340 nm.

-

The resulting FRET signal at 665 nm is measured. A decrease in the signal indicates inhibition of kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[7]

-

3.2 Cellular Degradation Assays (Western Blot and Proteomics)

These cell-based assays confirm whether the inhibition of a kinase is due to its degradation.

-

Principle: To measure the dose-dependent reduction in the total amount of a specific protein within a cell after treatment with this compound.

-

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., H3122, Karpas 299) are cultured and then treated with a range of this compound concentrations (e.g., 0.01 µM to 1 µM) for a specified duration (e.g., 4, 8, or 16 hours).[1][4]

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.

-

Western Blot Analysis:

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific to the target proteins (ALK, PTK2, FER, etc.) and a loading control (e.g., GAPDH, β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and the band intensity is quantified. The level of protein degradation is determined by comparing the band intensity in treated samples to the untreated control.[7]

-

-

Mass Spectrometry (MS)-based Proteomics:

-

For a broader, unbiased view of off-target degradation, total protein lysates are digested into peptides.

-

Peptides are labeled with tandem mass tags (TMT) for multiplexed analysis and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The relative abundance of thousands of proteins is quantified across different treatment conditions. Proteins showing a significant decrease in abundance upon this compound treatment are identified as potential off-targets.[7]

-

-

Visualizations: Pathways and Workflows

4.1 PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC like this compound.

4.2 Experimental Workflow for Off-Target Identification

Caption: Workflow for identifying and validating off-target kinases.

4.3 ALK Signaling and Potential Off-Target Interference

Caption: ALK signaling and potential interference from off-target degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. rndsystems.com [rndsystems.com]

The Kinase Degrader TL13-112: An In-depth Technical Guide to its Effects on Aurora A, FER, and PTK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of TL13-112, a potent Proteolysis Targeting Chimera (PROTAC), on the kinases Aurora A, Feline Encephalitis Virus-Related Kinase (FER), and Protein Tyrosine Kinase 2 (PTK2). This compound is primarily recognized as a selective degrader of Anaplastic Lymphoma Kinase (ALK)[1][2][3]. However, it also demonstrates significant activity against other kinases, including Aurora A, FER, and PTK2[1][2][3]. This document collates available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Quantitative Data Summary

This compound, a PROTAC composed of the ALK inhibitor Ceritinib and the Cereblon E3 ligase ligand Pomalidomide, has been evaluated for its inhibitory activity against a panel of kinases[1]. The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound against Aurora A, FER, and PTK2.

| Kinase | IC50 (nM) | Assay Type |

| Aurora A | 8550 | Biochemical Kinase Assay[1][2] |

| FER | 42.4 | Biochemical Kinase Assay[1][2] |

| PTK2 | 25.4 | Biochemical Kinase Assay[1][2] |

Table 1: In Vitro Inhibitory Activity of this compound

While this compound is known to induce the degradation of its primary target, ALK, with high potency in cellular models, specific degradation data (DC50 and Dmax) for Aurora A, FER, and PTK2 are not extensively published[1][2][3]. However, it is reported that this compound prompts the degradation of these kinases[1][2]. The table below presents the degradation data for ALK for reference.

| Cell Line | Primary Target | DC50 (nM) | Time to Max Degradation (hours) |

| H3122 | ALK | 10 | 16 |

| Karpas 299 | ALK | 40 | 16 |

Table 2: Cellular Degradation Activity of this compound against ALK [1][2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effects of this compound on Aurora A, FER, and PTK2. These protocols are based on standard biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the in vitro inhibition of kinase activity by this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction[5][6].

Materials:

-

Recombinant human Aurora A, FER, or PTK2 kinase

-

Kinase-specific substrate (e.g., Kemptide for Aurora A, Poly (Glu, Tyr) for FER and PTK2)[6][7]

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]

-

ATP

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Buffer to the desired final concentrations.

-

Assay Plate Setup:

-

Add 1 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.

-

Add 2 µL of the respective kinase (e.g., Aurora A, FER, or PTK2) diluted in Kinase Buffer.

-

Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Protein Degradation Assessment (Western Blot)

This protocol outlines the use of Western blotting to determine the extent of Aurora A, FER, and PTK2 degradation in cells treated with this compound.

Materials:

-

Cancer cell lines expressing the target kinases (e.g., H3122, Karpas 299, Kelly)[1]

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for Aurora A, FER, PTK2, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or vehicle (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours)[1].

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane[8].

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature[8].

-

Incubate the membrane with the primary antibody (e.g., anti-Aurora A, anti-FER, or anti-PTK2) overnight at 4°C[8][9].

-

Wash the membrane three times with TBST for 10 minutes each[8].

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[8].

-

Wash the membrane again as described above.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest signal to the loading control. Determine the percentage of protein degradation relative to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and relevant experimental workflows.

Caption: Mechanism of action of this compound as a PROTAC.

Caption: Workflow for an in vitro kinase inhibition assay.

Caption: Targeted degradation of Aurora A, FER, and PTK2 by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. promega.sg [promega.sg]

- 6. FER Kinase Enzyme System [worldwide.promega.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. Pyk2 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

TL13-112: A Technical Guide to a Novel ALK Degrader for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TL13-112, a potent and selective Anaplastic Lymphoma Kinase (ALK) degrader developed for preclinical cancer research. This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ALK protein, a key driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). This document summarizes its mechanism of action, quantitative data from preclinical studies, and outlines general experimental protocols.

Core Concepts: PROTAC-Mediated Protein Degradation

Unlike traditional kinase inhibitors that function through occupancy-based mechanisms, this compound operates by hijacking the cell's natural protein disposal system.[1] As a PROTAC, this hetero-bifunctional molecule consists of a ligand that binds to the target protein (ALK) and another ligand that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the ALK protein, marking it for degradation by the proteasome.[1] This degradation-based approach offers the potential for a more profound and sustained target inhibition compared to conventional inhibitors and may overcome certain resistance mechanisms.

Quantitative Data Summary

The following tables summarize the in vitro potency and degradation activity of this compound from preclinical investigations.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| ALK | 0.14 |

| Aurora A | 8550 |

| FER | 42.4 |

| PTK2 | 25.4 |

| RPS6KA1 | 677 |

Data sourced from multiple suppliers and research articles.[3][4][5][6]

Table 2: Cellular Degradation Activity of this compound

| Cell Line | Cancer Type | DC50 (nM) |

| H3122 | NSCLC | 10 |

| Karpas 299 | ALCL | 40 |

DC50 represents the concentration required to induce 50% degradation of the target protein.[4][6]

Mechanism of Action and Signaling Pathway

This compound is comprised of the ALK inhibitor Ceritinib conjugated to a ligand for the Cereblon E3 ligase.[5] By binding to both ALK and Cereblon, this compound forms a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the ALK protein. This abrogates downstream signaling pathways critical for cancer cell proliferation and survival.

Caption: Mechanism of action of this compound as a PROTAC degrader of ALK.

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, this section outlines the general methodologies for key experiments based on standard laboratory practices.

ALK Degradation Assay (Western Blot)

This assay is used to quantify the degradation of ALK protein in cancer cells following treatment with this compound.

Methodology:

-

Cell Culture: Plate ALK-positive cancer cell lines (e.g., H3122, Karpas 299) in appropriate growth media and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16 hours).[4][6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against ALK and a loading control (e.g., GAPDH, β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the ALK signal to the loading control to determine the percentage of ALK degradation relative to the vehicle-treated control.

Caption: A representative workflow for an ALK degradation assay.

Cell Viability Assay

This assay measures the anti-proliferative effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed ALK-positive cancer cells in 96-well plates at a predetermined density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to vehicle-treated control cells and plot the data to determine the IC50 value.

Overcoming Drug Resistance

A significant challenge in ALK-targeted therapy is the emergence of resistance mutations.[6] Preclinical studies have shown that this compound has the potential to overcome resistance conferred by mutations such as L1196M, C1156Y, and G1202R in Ba/F3 cells expressing EML4-ALK.[4][6] This suggests that inducing the degradation of the mutant ALK protein can be an effective strategy to combat resistance.

Conclusion and Future Directions

This compound is a promising preclinical ALK degrader that demonstrates high potency and the ability to induce rapid and profound degradation of ALK protein in cancer cell lines. Its capacity to overcome common resistance mutations highlights the potential of PROTAC-mediated degradation as a therapeutic strategy for ALK-positive cancers. Further in vivo studies are necessary to evaluate its pharmacokinetic properties, efficacy, and safety profile. As of the latest available information, this compound is for research use only and has not entered clinical trials.

References

- 1. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

Preclinical Profile of TL13-112: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for TL13-112, a potent and selective Anaplastic Lymphoma Kinase (ALK) degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by inducing the degradation of ALK protein through the ubiquitin-proteasome system. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concept: PROTAC-Mediated ALK Degradation

This compound is a heterobifunctional molecule that consists of a ligand that binds to the ALK protein (a derivative of the ALK inhibitor Ceritinib) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing ALK and CRBN into close proximity, this compound facilitates the ubiquitination of ALK, marking it for degradation by the proteasome. This mechanism of action offers a potential advantage over traditional kinase inhibitors by eliminating the target protein entirely, which may lead to a more durable response and overcome resistance mechanisms.

Quantitative In Vitro Activity

The following tables summarize the in vitro potency and degradation efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

| Target Kinase | IC50 (nM) |

| ALK | 0.14 |

| Aurora A | 8550 |

| FER | 42.4 |

| PTK2 | 25.4 |

| RPS6KA1 | 677 |

Table 2: In Vitro Degradation Efficacy of this compound [1][2][3]

| Cell Line | Cancer Type | ALK Fusion/Mutation | DC50 (nM) |

| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 10 |

| Karpas 299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 40 |

Table 3: Activity of this compound against ALK Resistance Mutations [1]

| Cell Line | ALK Resistant Mutation |

| Ba/F3 | L1196M |

| Ba/F3 | C1156Y |

| Ba/F3 | G1202R |

Note: While this compound has shown potential to overcome these resistance mutations, specific quantitative data such as EC50 or DC50 values in these Ba/F3 models are not detailed in the reviewed literature.

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines:

-

H3122 (NSCLC): Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Karpas 299 (ALCL): Maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

-

Kelly (Neuroblastoma): Grown in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin.

-

-

This compound Compound: Synthesized as described in Powell CE, et al. J Med Chem. 2018. For in vitro assays, it is typically dissolved in DMSO to create a stock solution and then diluted to the final concentration in cell culture medium.

Western Blotting for Protein Degradation

-

Cell Lysis: Cells are seeded in 6-well plates and treated with varying concentrations of this compound for specified durations (e.g., 4, 8, 16 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with primary antibodies against ALK, p-ALK, STAT3, p-STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein levels relative to the loading control.

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a microplate reader. The data is normalized to vehicle-treated controls, and the half-maximal effective concentration (EC50) is calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

References

- 1. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ALK inhibitors, alectinib and ceritinib, induce ALK‐independent and STAT3‐dependent glioblastoma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: TL13-112 for targeted ALK degradation in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: TL13-112 is a potent and selective heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed for the targeted degradation of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose aberrant activity is implicated in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] this compound is composed of a ligand that binds to ALK (based on the inhibitor Ceritinib) connected via a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] By inducing proximity between ALK and the E3 ligase, this compound triggers the ubiquitination and subsequent degradation of the ALK protein by the cell's native proteasome machinery.[4] This degradation-based mechanism offers a distinct advantage over traditional occupancy-based inhibition, potentially overcoming resistance mutations and providing a more sustained pharmacodynamic effect.[1]

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system (UPS) to selectively degrade the ALK protein.[4] The molecule's two ends bind simultaneously to the ALK protein and the Cereblon E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 ligase (associated with the E3 complex) to the ALK protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged ALK protein.[4]

Caption: Mechanism of this compound-mediated ALK protein degradation.

ALK Signaling Pathway Modulation

Oncogenic ALK fusion proteins or mutations lead to constitutive kinase activity, which drives downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[5][6] this compound-induced degradation of ALK effectively shuts down these oncogenic signals. In H3122 cells, treatment with a related ALK degrader, TL13-12, resulted in sustained inhibition of ALK and STAT3 phosphorylation, demonstrating the disruption of downstream signaling.[2]

Caption: ALK signaling pathways blocked by this compound-induced degradation.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| ALK | 0.14 | [1][3] |

| PTK2 (FAK) | 25.4 | [1][3] |

| FER | 42.4 | [1][3] |

| RPS6KA1 (RSK1) | 677 | [1][3] |

Table 2: ALK Degradation Profile of this compound

| Cell Line | Cancer Type | DC₅₀ (nM) | Max Degradation Time (hrs) | Reference |

|---|---|---|---|---|

| H3122 | NSCLC | 10 | 16 | [1][3][4][7][8] |

| Karpas 299 | ALCL | 40 | 16 | [1][3][7][8] |

| Kelly | Neuroblastoma | Not specified | Not specified |[2][3] |

Experimental Protocols

General Handling and Storage

-

Formulation: this compound is a solid. The molecular weight is 1002.57 g/mol .[8]

-

Solubility: Soluble up to 50 mM in DMSO.[8]

-

Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 10.03 mg of this compound in 1 mL of DMSO. Mix by vortexing. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the solid compound at -20°C. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Protocol 1: ALK Degradation Assay by Western Blot

This protocol details how to assess the degradation of ALK protein in cells following treatment with this compound.

Caption: Experimental workflow for Western Blot analysis of ALK degradation.

Methodology:

-

Cell Seeding: Seed ALK-positive cells (e.g., H3122, Karpas 299) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in fresh culture medium. Aspirate the old medium from the cells and add the medium containing this compound or a DMSO vehicle control. A typical concentration range to determine DC₅₀ is 1 nM to 1000 nM.

-

Incubation: Incubate the cells for the desired time period. For maximal degradation, 16 hours is recommended.[3][7][8] For time-course experiments, harvest cells at various time points (e.g., 0, 4, 8, 16, 24 hours).

-

Cell Lysis: Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Processing: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

Western Blot: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane, then probe with a primary antibody against ALK. A loading control (e.g., β-Actin or GAPDH) is essential. Follow with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Proliferation / Viability Assay

This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cells. It can be adapted for various colorimetric or fluorometric assays (e.g., CCK-8, MTT, CellTiter-Glo®).

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well for H3122). Allow cells to adhere and resume growth for 24 hours.

-

Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and DMSO vehicle control.

-

Incubation: Incubate the plate for a period relevant to cell doubling time, typically 72 hours.

-

Assay: Add the viability reagent (e.g., 10 µL of CCK-8 solution) to each well and incubate for 1-4 hours at 37°C, as per the manufacturer's instructions.[9][10]

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Subtract the blank reading from all measurements. Normalize the data to the DMSO control wells (set to 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression (four-parameter sigmoidal dose-response) to calculate the EC₅₀ value.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol measures the induction of apoptosis and necrosis in cells treated with this compound using flow cytometry.[11][12]

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at 1x, 5x, and 10x the DC₅₀ concentration) and a DMSO control for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing FBS. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

-

Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol assesses the effect of this compound on cell cycle progression.[13][14] Arresting the cell cycle is a common mechanism for anti-proliferative agents.[15]

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a DMSO control for 24 hours.

-

Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 300 µL of PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Incubate the cells on ice for at least 2 hours or store them at -20°C overnight.[14]

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. Use a linear scale for the DNA content channel to properly resolve the G0/G1, S, and G2/M peaks.[16] Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. TL 13-112 | Active Degraders | Tocris Bioscience [tocris.com]

- 8. rndsystems.com [rndsystems.com]

- 9. mdpi.com [mdpi.com]

- 10. 12-Epi-Napelline Inhibits Leukemia Cell Proliferation via the PI3K/AKT Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 12. Rapid induction of mitochondrial events and caspase-independent apoptosis in Survivin-targeted melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. aacrmeetingnews.org [aacrmeetingnews.org]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes: Determining the DC50 of the ALK PROTAC Degrader TL13-112 in H3122 Non-Small Cell Lung Cancer Cells

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific proteins rather than inhibiting their enzymatic activity. TL13-112 is a potent and selective PROTAC designed to target Anaplastic Lymphoma Kinase (ALK) for degradation.[1][2] It is a heterobifunctional molecule composed of the ALK inhibitor Ceritinib conjugated to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The H3122 cell line, derived from non-small cell lung cancer (NSCLC), harbors the EML4-ALK fusion gene.[3][4] This genetic alteration results in constitutive ALK signaling, making H3122 cells "ALK-addicted" and a critical in vitro model for studying ALK-targeted therapies.[3][4]

A key parameter for evaluating the efficacy of a PROTAC is the half-maximal degradation concentration (DC50), which is the concentration of the compound that results in 50% degradation of the target protein.[5] This document provides a detailed protocol for determining the DC50 of this compound in H3122 cells, along with relevant technical data and workflow visualizations.

Quantitative Data Summary

The following tables summarize the key characteristics of the this compound degrader and the H3122 cell line based on published data.

Table 1: this compound Degrader Profile

| Parameter | Description |

| Target Protein | Anaplastic Lymphoma Kinase (ALK) |

| E3 Ligase Ligand | Pomalidomide (binds to Cereblon/CRBN)[1] |

| ALK Biochemical IC50 | 0.14 nM[1][2] |

| ALK Cellular IC50 (H3122) | 26.4 nM[6] |

| Composition | Ceritinib conjugated to a Pomalidomide-based Cereblon ligand[1] |

Table 2: ALK Degradation Profile of this compound in H3122 Cells

| Parameter | Value | Notes |

| DC50 | 10 nM[1][2] | Concentration for 50% ALK degradation. |

| Time to Onset of Degradation | 4 hours[1][2] | Degradation of ALK is observed at this time point. |

| Time to Maximum Degradation | 16 hours[1][2] | Optimal time point for observing maximal degradation (Dmax). |

Table 3: H3122 Cell Line Characteristics

| Parameter | Description |

| Cell Type | Human Adenocarcinoma, Non-Small Cell Lung Cancer (NSCLC)[4][7] |

| Key Genetic Feature | EML4-ALK Fusion Gene[3][4] |

| Growth Properties | Adherent, Epithelial-like[4][8] |

| Doubling Time | Approximately 48.5 hours[9] |

| Culture Medium | RPMI-1640 + 10% Fetal Bovine Serum (FBS)[8] |

| Biosafety Level | 1[4] |

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflow for determining its DC50 value.

Caption: this compound PROTAC mechanism of action and downstream signaling.

Caption: Experimental workflow for a PROTAC dose-response curve.

Detailed Experimental Protocol: this compound Dose-Response Analysis by Western Blot

This protocol provides a step-by-step guide for determining the dose-dependent degradation of ALK in H3122 cells treated with this compound.

1. Materials and Reagents

-

Cell Line: NCI-H3122 cells.

-

PROTAC: this compound (soluble in DMSO).

-

Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Reagents: DMSO (vehicle control), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

Western Blot: SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibodies (anti-ALK, anti-GAPDH or β-actin as loading control), HRP-conjugated secondary antibody, and chemiluminescent substrate.

2. H3122 Cell Culture and Seeding

-

Culture H3122 cells in T-75 flasks with complete culture medium at 37°C in a humidified 5% CO2 incubator.

-

Passage cells upon reaching 80-90% confluency.[10]

-

For the experiment, detach cells using Trypsin-EDTA, neutralize, and count them.

-

Seed the cells into 6-well plates at a density of 5 x 10^5 cells per well.[10]

-

Incubate the plates overnight to allow for cell adherence.

3. This compound Treatment

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.[1]

-

On the day of treatment, prepare a serial dilution of this compound in complete culture medium. A suggested 10-point concentration range to center around the expected 10 nM DC50 is: 0.1 nM, 0.3 nM, 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, and 3 µM.

-

Include a vehicle-only control (DMSO) at a final concentration matching the highest dose of this compound (e.g., 0.03%).

-

Carefully aspirate the old medium from the cells and add 2 mL of the medium containing the different concentrations of this compound or vehicle.

-

Incubate the cells for 16 hours at 37°C, the time required for maximal degradation.[1][2]

4. Cell Lysis and Protein Quantification

-

After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the protein extract.

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer’s protocol.

5. Western Blotting

-

Normalize the protein concentration for all samples using lysis buffer. Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate via electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-ALK antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Strip and re-probe the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) or probe a separate gel run in parallel.

-

Develop the blot using a chemiluminescent substrate and capture the signal with a digital imaging system.

6. Data Analysis and DC50 Calculation

-

Quantify the band intensities for ALK and the loading control for each lane using densitometry software (e.g., ImageJ).

-

Normalize the ALK band intensity to its corresponding loading control band intensity.

-

Calculate the percentage of remaining ALK protein for each this compound concentration relative to the vehicle-treated control (which is set to 100%). The percentage of degradation is 100% minus the percentage of remaining protein.

-

Plot the percentage of degradation against the logarithm of the this compound concentration.

-

Fit the dose-response curve using a non-linear regression model (e.g., [log]inhibitor vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.

-

The DC50 is the concentration of this compound that corresponds to 50% degradation on the fitted curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. NCI-H3122 Cells [cytion.com]

- 4. cytion.com [cytion.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. graylab.stanford.edu [graylab.stanford.edu]

- 7. ebiohippo.com [ebiohippo.com]

- 8. NCI-H3122 [H3122] cell line | Ubigene [ubigene.us]

- 9. Cellosaurus cell line NCI-H3122 (CVCL_5160) [cellosaurus.org]

- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining Optimal Treatment Duration for ALK Degradation with TL13-112

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, acts as an oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2][3] While small molecule ALK inhibitors have shown clinical efficacy, acquired resistance often limits their long-term benefit.[1][4][5][6] TL13-112 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ALK.[1][4][7] It functions as a heterobifunctional molecule, linking the ALK inhibitor Ceritinib to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to specifically destroy the ALK protein.[7][8] These notes provide a summary of this compound's degradation kinetics and detailed protocols for determining the optimal treatment duration for maximal ALK protein degradation.

Quantitative Data Summary: this compound Degradation Kinetics

The efficacy and speed of this compound-induced ALK degradation are cell-line dependent. Key quantitative data from studies in ALK-positive cancer cell lines are summarized below.

| Cell Line | Cancer Type | ALK Fusion/Mutation | DC₅₀ (Degradation) | Onset of Degradation | Time to Maximum Degradation |

| H3122 | NSCLC | EML4-ALK | 10 nM[1][4][6][7][9] | 4 hours[1][4][6][7] | 16 hours[1][4][6][7][9] |

| Karpas 299 | ALCL | NPM-ALK | 40 nM[1][4][5][7][9] | 8 hours[1][4][6][7] | 16 hours[1][4][6][7][9] |

Visualizing the Mechanism and Pathways

ALK Signaling Pathway

Oncogenic ALK fusions lead to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[2][10]

Caption: Canonical ALK signaling pathways promoting cancer cell survival.

This compound Mechanism of Action

This compound induces ALK degradation by forming a ternary complex between ALK and the E3 ubiquitin ligase Cereblon (CRBN).

Caption: PROTAC this compound mediates ALK ubiquitination and degradation.

Experimental Protocols

Protocol 1: Time-Course Analysis of ALK Degradation via Western Blot

This protocol details the steps to determine the optimal treatment duration of this compound for inducing ALK degradation in a selected cancer cell line (e.g., H3122 or Karpas 299).

A. Materials and Reagents

-

Cell Lines: H3122 (NSCLC, EML4-ALK) or Karpas 299 (ALCL, NPM-ALK)

-

Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Reagents: this compound (dissolved in DMSO to a 10 mM stock), DMSO (vehicle control), RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit

-

Antibodies: Primary antibodies against ALK and a loading control (e.g., GAPDH, β-Actin); HRP-conjugated secondary antibody

-

Western Blotting: Precast SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), ECL Western Blotting Substrate

B. Cell Culture and Seeding

-

Culture cells in a 37°C, 5% CO₂ incubator.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 5 x 10⁵ cells/well for H3122).

-

Allow cells to adhere and grow for 24 hours.

C. This compound Treatment

-

Prepare serial dilutions of this compound in culture media to achieve final concentrations spanning the expected DC₅₀ (e.g., 10 nM for H3122). Include a DMSO-only well as a vehicle control.

-

Remove old media from the cells and replace with the media containing the different this compound concentrations or DMSO.

-

Incubate the plates and harvest cells at various time points to assess the degradation timeline. Suggested time points based on known kinetics: 0, 2, 4, 8, 16, and 24 hours.[1][6]

D. Protein Extraction and Quantification

-

At each time point, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors directly to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-